

An In-depth Technical Guide to the Pharmacology of Acetylated Uridine Prodrugs

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Compound of Interest

Compound Name: 2',3'-Di-O-acetyl-D-uridine

Cat. No.: B15586136

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A Note on Scope: Initial inquiries into the pharmacology of 2',3'-di-O-acetyluridine revealed a significant scarcity of specific data for this particular di-acetylated form. The vast majority of pharmacological research and clinical application is focused on its close analogue, 2',3',5'-tri-O-acetyluridine, commercially known as uridine triacetate. This guide will therefore provide a comprehensive overview of the pharmacology of uridine triacetate, the pharmacologically active and clinically relevant acetylated prodrug of uridine.

Executive Summary

Uridine triacetate is an orally bioavailable prodrug of the naturally occurring nucleoside, uridine. [1][2] Its primary pharmacological role is to deliver higher systemic concentrations of uridine compared to the administration of uridine itself. [1] This is achieved through acetylation, which enhances its lipophilicity and protects it from degradation. [3] Uridine triacetate has two main clinical applications: as a rescue agent for certain chemotherapy toxicities and as a replacement therapy for a rare genetic disorder. [1][2] This document provides a detailed exploration of its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols that have defined its use.

Chemical and Physical Properties

While detailed pharmacological data for 2',3'-di-O-acetyluridine is limited, its basic chemical properties are available. The focus of this guide, 2',3',5'-tri-O-acetyluridine, is a well-characterized compound.

Property	2',3'-di-O-acetyluridine	2',3',5'-tri-O-acetyluridine (Uridine Triacetate)
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₈	C ₁₅ H ₁₈ N ₂ O ₉
Molecular Weight	328.27 g/mol	370.31 g/mol
Synonyms	2',3'-Diacetyl-uridine	Uridine triacetate, Vistogard®, Xuriden®
Appearance	-	White or almost white crystalline powder
Solubility	-	Slightly soluble in Chloroform, Dichloromethane, DMSO

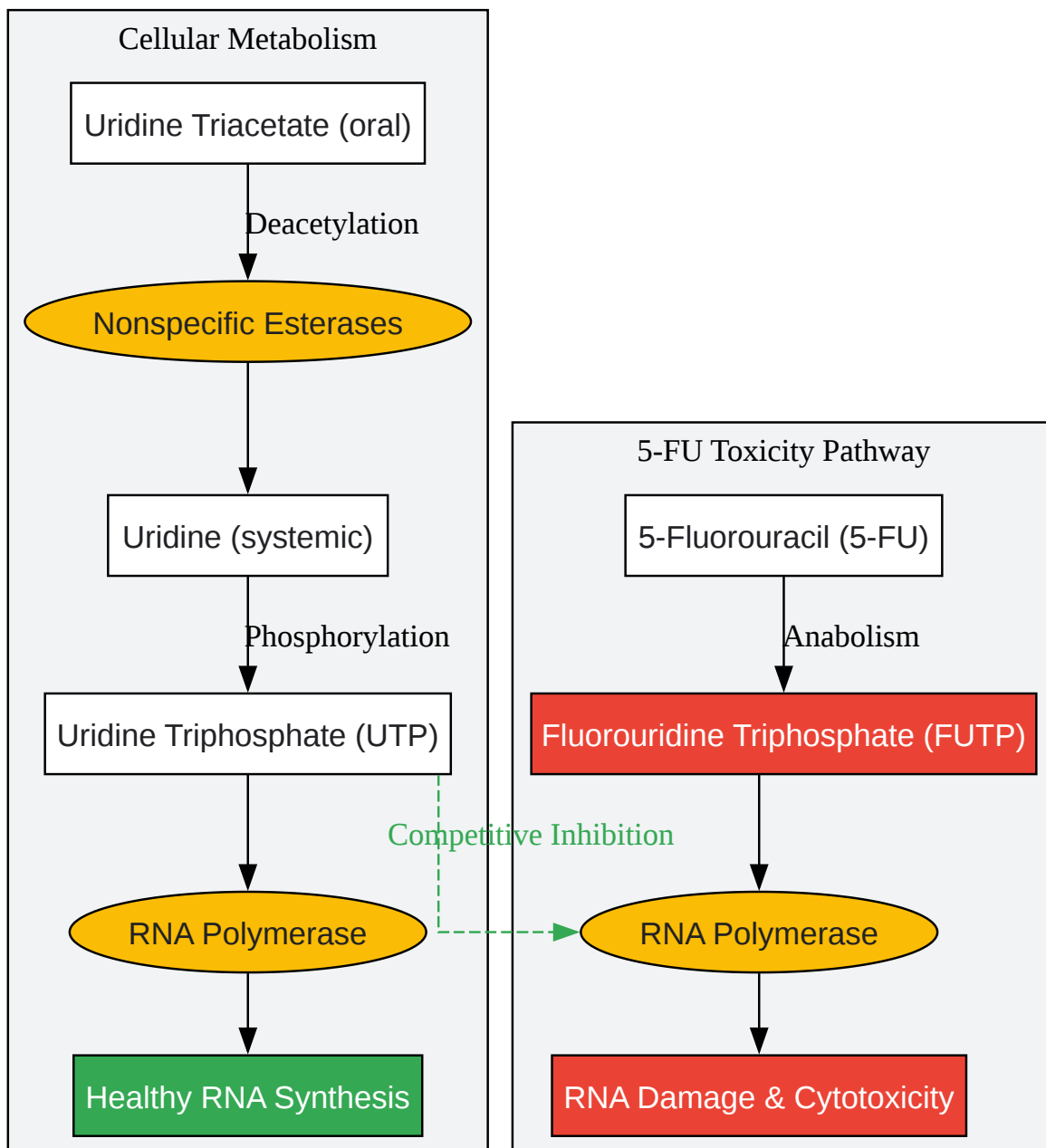
Pharmacology of Uridine Triacetate

Mechanism of Action

Uridine triacetate is a prodrug that is rapidly deacetylated by nonspecific esterases in the body to yield uridine.[4][5] The liberated uridine then exerts its pharmacological effects through two primary pathways depending on the clinical context.

The chemotherapeutic agent 5-fluorouracil (5-FU) and its oral prodrug capecitabine exert their cytotoxic effects through metabolites, primarily fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP).[1] FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function, while FdUMP inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[1]

Uridine, supplied by uridine triacetate, is converted intracellularly to uridine triphosphate (UTP). [5] This endogenous UTP competes with the toxic FUTP for incorporation into RNA, thereby mitigating the damage to normal tissues.[6][7] This competitive inhibition is the basis for its use as a rescue agent in cases of 5-FU or capecitabine overdose or severe, early-onset toxicity.[4][8]

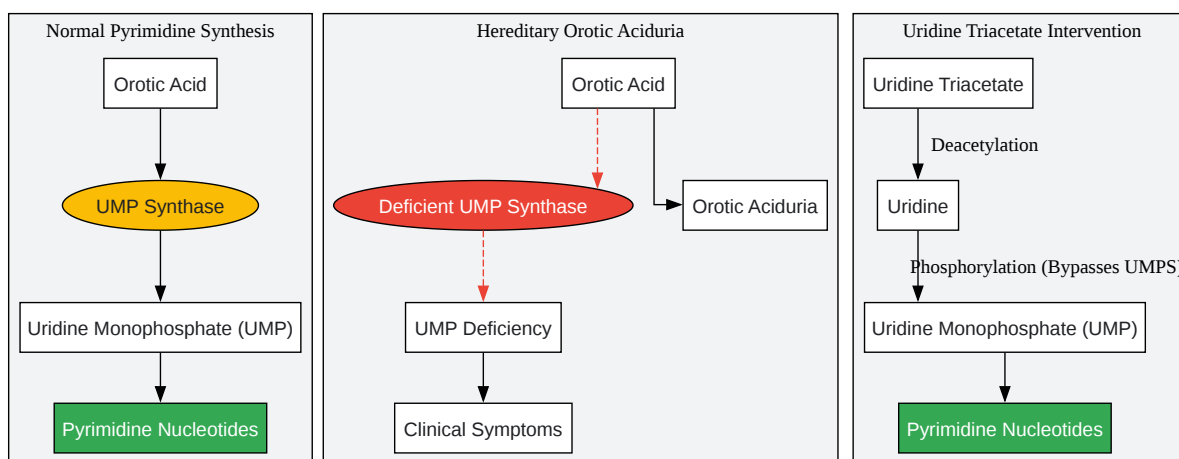


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Mechanism of Uridine Triacetate in 5-FU Toxicity

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme uridine monophosphate (UMP) synthase.[9][10] This enzyme deficiency leads to an inability to synthesize uridine nucleotides, resulting in developmental delays, hematologic

abnormalities, and the accumulation of orotic acid.[9] Uridine triacetate serves as a uridine replacement therapy, bypassing the genetic defect and providing the necessary substrate for the synthesis of pyrimidine nucleotides.[11]



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Role of Uridine Triacetate in Hereditary Orotic Aciduria

Pharmacokinetics

Parameter	Value	Reference(s)
Bioavailability	Delivers 4- to 6-fold more uridine than equimolar doses of uridine.	[1] [7]
Time to Peak (Tmax)	2 to 3 hours	[12] [13]
Half-life	2 to 2.5 hours	[2] [12]
Metabolism	Deacetylated by nonspecific esterases to uridine and free acetate.	[6] [12]
Distribution	Distributes into cells via nucleoside transporters and crosses the blood-brain barrier.	[12] [13]
Excretion	Primarily through catabolic metabolism in tissues; also excreted renally.	[6] [13]

Clinical Efficacy

Emergency Treatment for 5-FU/Capecitabine Overdose or Toxicity

Clinical trials have demonstrated the high efficacy of uridine triacetate in treating 5-FU and capecitabine overdose and severe toxicity.

Outcome	Result	Reference(s)
Survival Rate (Overdose Patients)	96-97% with uridine triacetate treatment.	[4] [8] [14] [15]
Survival Rate (Historical Controls)	16% with supportive care only.	[4] [15]
Survival Rate (Early-Onset Severe Toxicity)	89% with uridine triacetate treatment.	[8]
Resumption of Chemotherapy	Approximately 37.7-38% of patients resumed chemotherapy within 30 days.	[14] [16]

Hereditary Orotic Aciduria

In a clinical trial involving patients with hereditary orotic aciduria, treatment with uridine triacetate resulted in the stabilization or improvement of hematologic parameters and stable orotic acid levels.[\[9\]](#)[\[10\]](#)

Safety and Tolerability

In the context of 5-FU/capecitabine toxicity, the most common adverse events associated with uridine triacetate are mild-to-moderate gastrointestinal issues.

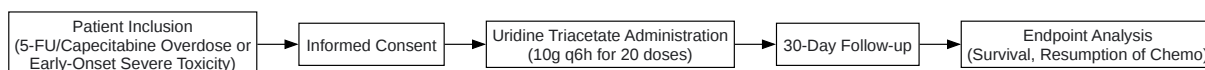
Adverse Event	Incidence	Reference(s)
Vomiting	8.1% - 10%	[4] [12] [15]
Nausea	4.6% - 5%	[4] [12] [15]
Diarrhea	3.5%	[4] [15]

For the treatment of hereditary orotic aciduria, no adverse effects were reported in the key clinical trial.[\[10\]](#)

Experimental Protocols

Clinical Trial for 5-FU/Capecitabine Toxicity (NCT01432301)

- Study Design: Two open-label, single-arm, expanded-access trials.[4][17]
- Patient Population: 135 patients who experienced a 5-FU or capecitabine overdose or exhibited early-onset, severe or life-threatening toxicities within 96 hours of administration. [14][17]
- Intervention: Uridine triacetate administered at a dose of 10g every 6 hours for 20 doses for adults, and 6.2 g/m² for pediatric patients.[8][18]
- Primary Endpoints: Survival at 30 days or until the resumption of chemotherapy if earlier.[8]
- Key Findings: A 96% survival rate was observed in patients treated with uridine triacetate, a significant improvement over historical controls.[14]



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Clinical Trial Workflow for Uridine Triacetate in 5-FU Toxicity

Clinical Trial for Hereditary Orotic Aciduria

- Study Design: A single-arm, 6-week trial with a 6-month extension.[9][10]
- Patient Population: Four patients aged 3-19 years with a confirmed diagnosis of hereditary orotic aciduria.[9][10]
- Intervention: Uridine triacetate was initiated at 60 mg/kg once daily, with a possible increase to 120 mg/kg once daily.[9][10]
- Primary Endpoints: Stability or improvement in hematologic parameters and stabilization of urinary orotic acid levels.[9][10]

- Key Findings: All patients showed stable or improved hematologic parameters and stable orotic acid levels after 6 months of treatment.[9][10]

Conclusion

While 2',3'-di-O-acetyluridine remains a compound of primarily chemical interest with limited public pharmacological data, 2',3',5'-tri-O-acetyluridine (uridine triacetate) is a clinically significant prodrug. Its well-defined mechanism of action, favorable pharmacokinetic profile, and proven efficacy as an antidote for 5-FU/capecitabine toxicity and as a treatment for hereditary orotic aciduria make it a valuable therapeutic agent. The data presented in this guide, derived from robust clinical trials, underscores its importance in both oncology and the management of rare genetic diseases.

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